2-(4,6-Diphenylpyrimidin-2-YL)ethanamine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4,6-Diphenylpyrimidin-2-YL)ethanamine hydrochloride is a chemical compound that belongs to the class of pyrimidine derivatives. This compound is characterized by the presence of a pyrimidine ring substituted with phenyl groups at positions 4 and 6, and an ethanamine group at position 2. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4,6-Diphenylpyrimidin-2-YL)ethanamine hydrochloride typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized through a condensation reaction between benzaldehyde derivatives and guanidine in the presence of a base.
Substitution Reactions: The phenyl groups are introduced at positions 4 and 6 of the pyrimidine ring through electrophilic aromatic substitution reactions.
Introduction of the Ethanamine Group: The ethanamine group is added via a nucleophilic substitution reaction, where an appropriate ethanamine derivative reacts with the pyrimidine ring.
Formation of the Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by reacting with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions, such as controlled temperature, pressure, and the use of catalysts to enhance yield and purity. The final product is purified through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
2-(4,6-Diphenylpyrimidin-2-YL)ethanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the pyrimidine ring to dihydropyrimidine derivatives.
Substitution: The ethanamine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and acyl chlorides.
Major Products Formed
Oxidation: N-oxides of 2-(4,6-Diphenylpyrimidin-2-YL)ethanamine.
Reduction: Dihydropyrimidine derivatives.
Substitution: Various substituted ethanamine derivatives.
Scientific Research Applications
2-(4,6-Diphenylpyrimidin-2-YL)ethanamine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an inhibitor of specific enzymes and receptors.
Medicine: Explored for its anticancer properties, particularly in targeting Aurora kinase A.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(4,6-Diphenylpyrimidin-2-YL)ethanamine hydrochloride involves its interaction with molecular targets such as enzymes and receptors. For instance, it has been shown to inhibit Aurora kinase A, leading to cell cycle arrest and apoptosis in cancer cells . The compound binds to the active site of the enzyme, preventing its phosphorylation and subsequent activation of downstream signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-(4,6-Dimethylpyrimidin-2-yl)ethanamine dihydrochloride
- 2-(4,5-Dimethyl-1,3-thiazol-2-yl)ethanamine dihydrochloride
- N-Methyl-1-pyrimidin-4-ylethanamine dihydrochloride
Uniqueness
2-(4,6-Diphenylpyrimidin-2-YL)ethanamine hydrochloride is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties. Its ability to inhibit Aurora kinase A sets it apart from other similar compounds, making it a valuable candidate for anticancer research .
Properties
Molecular Formula |
C18H18ClN3 |
---|---|
Molecular Weight |
311.8 g/mol |
IUPAC Name |
2-(4,6-diphenylpyrimidin-2-yl)ethanamine;hydrochloride |
InChI |
InChI=1S/C18H17N3.ClH/c19-12-11-18-20-16(14-7-3-1-4-8-14)13-17(21-18)15-9-5-2-6-10-15;/h1-10,13H,11-12,19H2;1H |
InChI Key |
FGPOSCQZHMDAFZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=NC(=N2)CCN)C3=CC=CC=C3.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.